methyl 3-(aminooxy)propanoate
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Overview
Description
Methyl 3-(aminooxy)propanoate is an organic compound with the molecular formula C4H9NO3 It is an ester derivative of propanoic acid and contains an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(aminooxy)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(aminooxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of oxime ethers and other derivatives.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(aminooxy)propanoate involves its interaction with various molecular targets. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl propanoate: Lacks the aminooxy group, making it less reactive in certain chemical reactions.
Ethyl 3-(aminooxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(hydroxy)propanoate: Contains a hydroxyl group instead of an aminooxy group.
Uniqueness
Methyl 3-(aminooxy)propanoate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in research applications where such interactions are of interest.
Properties
CAS No. |
107191-55-9 |
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Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
methyl 3-aminooxypropanoate |
InChI |
InChI=1S/C4H9NO3/c1-7-4(6)2-3-8-5/h2-3,5H2,1H3 |
InChI Key |
SDIZBADQRVUCDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCON |
Purity |
95 |
Origin of Product |
United States |
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